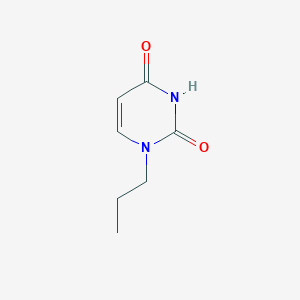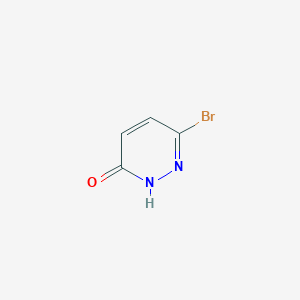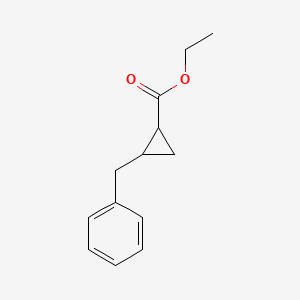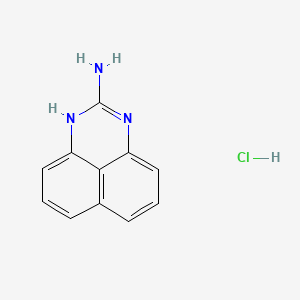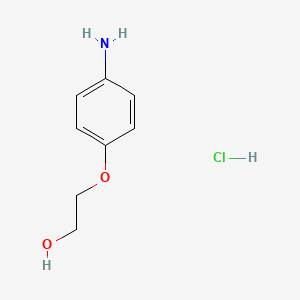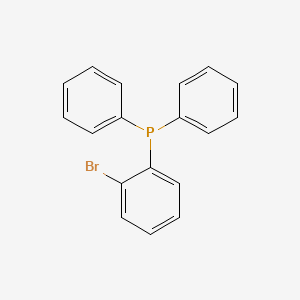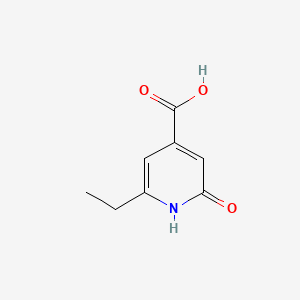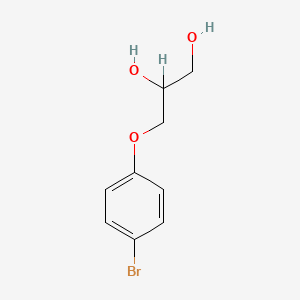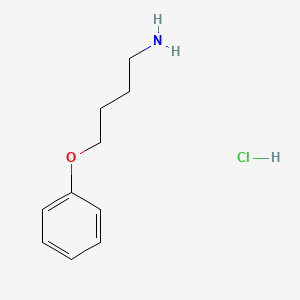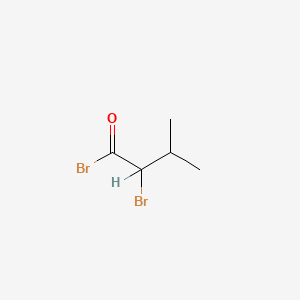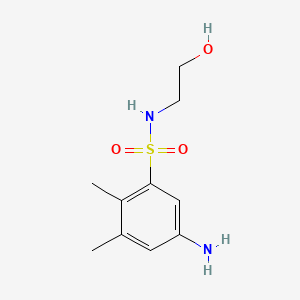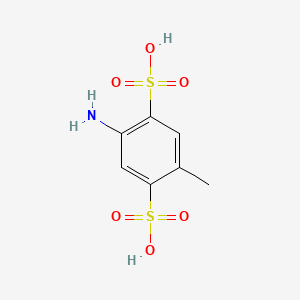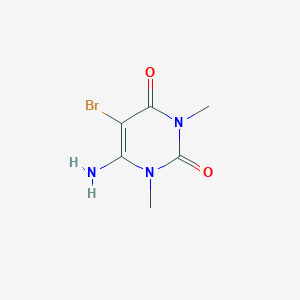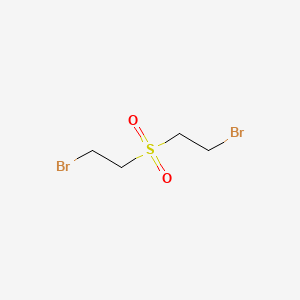
Sulfone, bis(2-bromoethyl)
Descripción general
Descripción
“Sulfone, bis(2-bromoethyl)” is a chemical compound with the molecular formula C3H7BrO2S . It is also known as "2-Bromoethyl Methyl Sulfone" . It is used for research and development purposes .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The synthesis of sulfones involves various methods such as oxidation of sulfides .Molecular Structure Analysis
The molecular structure of “Sulfone, bis(2-bromoethyl)” is characterized by the presence of a sulfone group (SO2) attached to two bromoethyl groups . The sulfone group has strong absorption characteristics .Chemical Reactions Analysis
Sulfones, including “Sulfone, bis(2-bromoethyl)”, can participate in various chemical reactions. They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .Physical And Chemical Properties Analysis
“Sulfone, bis(2-bromoethyl)” has a molecular weight of 187.06 . It is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
High Thermal Stability and Low Dielectric Constant Polymers
Sulfone, bis(2-bromoethyl) derivatives are used in synthesizing polymers with high thermal stability and low dielectric constants, useful in electronic applications. A study demonstrated the synthesis of fluorinated poly(ether sulfone imide)s employing these derivatives, resulting in polymers with significant stability and desirable electrical properties (Wang et al., 2014).
Organocatalysis
Sulfone, bis(2-bromoethyl) and related compounds have been identified as versatile reagents in organocatalysis, an area of chemistry focusing on asymmetric reactions. These compounds can function as both nucleophiles and electrophiles, making them valuable in synthesizing various structures (Alba, Companyó, & Rios, 2010).
Advanced Membrane Technology
In the field of membrane technology, derivatives of Sulfone, bis(2-bromoethyl) have been utilized to create advanced materials. For example, multi-block poly(arylene ether sulfone) copolymer membranes have been synthesized for applications like anion exchange membranes, showing promising conductivity and mechanical properties (Zhao, Wang, Li, & Zhang, 2011).
Fuel Cell Applications
Sulfone, bis(2-bromoethyl)-based polymers have shown potential in fuel cell applications. Studies have developed sulfonated copolymers with flexible and transparent films, exhibiting high proton conductivities and low methanol permeabilities, essential properties for proton exchange membranes in fuel cells (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).
Cyclization Reactions
Sulfone, bis(2-bromoethyl) compounds have been employed in cyclization reactions, playing a crucial role in synthesizing complex organic structures. This application is especially important in the development of pharmaceuticals and advanced organic synthesis (Buehrdel, Petrlíková, Herzigová, Beckert, & Goerls, 2009).
Safety And Hazards
Direcciones Futuras
Sulfones, including “Sulfone, bis(2-bromoethyl)”, are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene . They are also being studied for their potential use in the synthesis of new transition metal complexes .
Propiedades
IUPAC Name |
1-bromo-2-(2-bromoethylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASUZIAETLGSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227041 | |
| Record name | Bis(2-bromoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, bis(2-bromoethyl) | |
CAS RN |
7617-67-6 | |
| Record name | 1,1′-Sulfonylbis[2-bromoethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(2-bromoethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfone, bis(2-bromoethyl) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-bromoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethanesulfonyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



